molecular formula C19H21ClN2O6S B11234878 7-chloro-N-(2,4-dimethoxyphenyl)-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide

7-chloro-N-(2,4-dimethoxyphenyl)-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide

Cat. No.: B11234878
M. Wt: 440.9 g/mol
InChI Key: BRKQKBLFORARTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-CHLORO-N-(2,4-DIMETHOXYPHENYL)-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE is a complex organic compound with potential applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a benzoxazepine core, a methanesulfonyl group, and a chlorinated phenyl ring. These structural features contribute to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-CHLORO-N-(2,4-DIMETHOXYPHENYL)-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzoxazepine Core: This can be achieved through a cyclization reaction involving an appropriate amine and a chlorinated phenyl derivative.

    Introduction of the Methanesulfonyl Group: This step involves the sulfonylation of the benzoxazepine intermediate using methanesulfonyl chloride under basic conditions.

    Attachment of the Dimethoxyphenyl Group: This is typically done through a nucleophilic substitution reaction, where the dimethoxyphenyl group is introduced to the benzoxazepine core.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

7-CHLORO-N-(2,4-DIMETHOXYPHENYL)-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The carboxamide group can be reduced to form amine derivatives.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea under basic conditions.

Major Products

The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted phenyl derivatives.

Scientific Research Applications

    Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structural features and potential biological activities.

    Chemical Biology: It can be used as a tool compound to study various biological pathways and molecular targets.

    Material Science: The compound’s unique chemical properties may make it useful in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 7-CHLORO-N-(2,4-DIMETHOXYPHENYL)-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its various functional groups. The methanesulfonyl group, for example, may form covalent bonds with nucleophilic residues in proteins, while the carboxamide group may participate in hydrogen bonding interactions.

Comparison with Similar Compounds

Similar Compounds

    7-chloro-N-(2,4-dimethoxyphenyl)quinazolin-4-amine: This compound shares the chlorinated phenyl and dimethoxyphenyl groups but differs in the core structure.

    Quinoline-chalcone hybrids: These compounds have similar functional groups but are based on a quinoline core.

Uniqueness

The uniqueness of 7-CHLORO-N-(2,4-DIMETHOXYPHENYL)-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE lies in its benzoxazepine core, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C19H21ClN2O6S

Molecular Weight

440.9 g/mol

IUPAC Name

7-chloro-N-(2,4-dimethoxyphenyl)-5-methylsulfonyl-3,4-dihydro-2H-1,5-benzoxazepine-2-carboxamide

InChI

InChI=1S/C19H21ClN2O6S/c1-26-13-5-6-14(18(11-13)27-2)21-19(23)17-8-9-22(29(3,24)25)15-10-12(20)4-7-16(15)28-17/h4-7,10-11,17H,8-9H2,1-3H3,(H,21,23)

InChI Key

BRKQKBLFORARTD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2CCN(C3=C(O2)C=CC(=C3)Cl)S(=O)(=O)C)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.